

# Comparative Technical Guide: Clomiphene Citrate vs. 2-Chloro Clomiphene

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## Compound of Interest

Compound Name: 2-Chloro Clomiphene Citrate(E/Z Mixture)

CAS No.: 1795130-18-5

Cat. No.: B586143

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## Executive Summary & Structural Logic

In the context of SERM development, small structural modifications yield profound shifts in pharmacodynamics. Clomiphene Citrate is a triphenylethylene derivative composed of two geometric isomers (Zuclomiphene and Enclomiphene).

2-Chloro Clomiphene (specifically the ring-chlorinated analog, Clomiphene EP Impurity G) represents a variant where a chlorine atom is substituted at the ortho position of the phenoxy ring.

Feature	Clomiphene Citrate (API)	2-Chloro Clomiphene (Impurity G)
CAS Number	50-41-9	1795130-18-5
Role	Ovulation Inducer / SERM	Process Impurity / Structural Analog
Molecular Formula	C <sub>26</sub> H <sub>28</sub> ClNO · C <sub>6</sub> H <sub>8</sub> O <sub>7</sub>	C <sub>26</sub> H <sub>27</sub> Cl <sub>2</sub> NO (Free Base)
Key Modification	Standard Triphenylethylene core	Additional Cl on Phenoxy Ring (Pos. 2)
Status	FDA Approved	Pharmacopoeial Impurity (limit <0.10%)

## Structural Impact Analysis (SAR)

The potency of triphenylethylene SERMs relies on the "mimicry" of the Estradiol A-ring by the phenoxy group.

- Clomiphene: The phenoxy ring fits into the Estrogen Receptor (ER) Ligand Binding Domain (LBD), interacting with residues Glu353 and Arg394 via the ether oxygen.
- 2-Chloro Clomiphene: The addition of a bulky chlorine atom at the ortho position (C2 of the phenoxy ring) introduces significant steric hindrance.
  - Hypothesis: This substitution likely distorts the planarity required for optimal pocket insertion, potentially reducing binding affinity ( ) or altering the antagonist/agonist profile (shifting the helix-12 conformation).

## Pharmacological Potency & Performance Profile[1] Clomiphene Citrate (The Standard)

- Mechanism: Competitive antagonism at hypothalamic ERs, blocking negative feedback and surging GnRH/FSH/LH.
- Potency: High affinity for ER

and ER

(nM range).

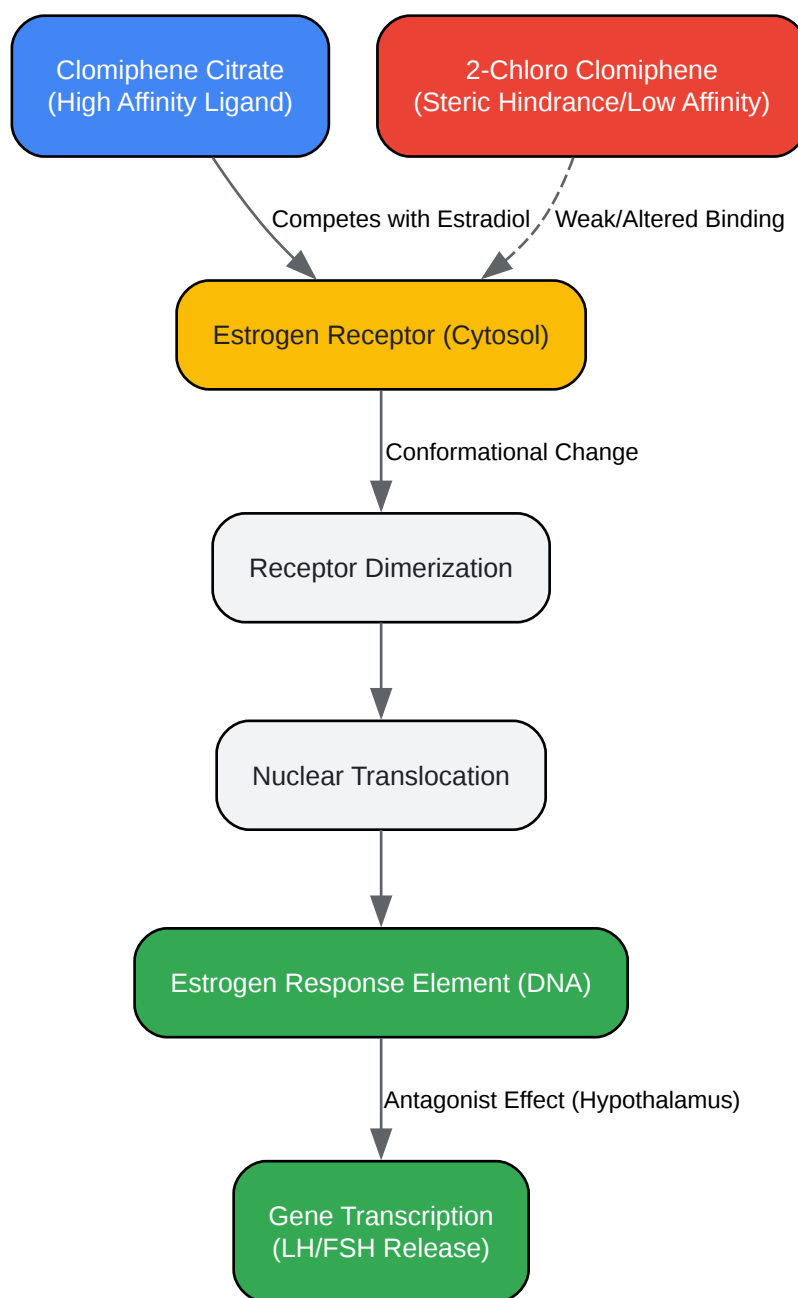
- Metabolism: Hepatic recirculation; long half-life (5 days).

## 2-Chloro Clomiphene (The Analog)

- Potency Projection: While direct clinical potency data is absent (as it is an impurity), SAR principles suggest reduced potency compared to the parent. The extra chlorine increases lipophilicity (LogP) but the steric clash near the ether bridge often destabilizes the receptor-ligand complex.
- Toxicological Risk: Chlorinated aromatics can alter metabolic pathways, potentially creating reactive metabolites. This necessitates its strict control (NMT 0.10%) in pharmaceutical substances.

## Visualizing the Mechanism

The following diagram illustrates the pathway where Clomiphene acts, and where the 2-Chloro analog would theoretically compete (likely with lower efficacy).



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Caption: Comparative pathway showing Clomiphene's robust receptor engagement versus the theoretical weak binding of the 2-Chloro impurity due to steric clash.

## Experimental Protocols

To objectively compare these compounds, one must validate both Analytical Purity (separation) and Biological Potency (binding).

## Protocol A: HPLC Separation (Performance Assessment)

Objective: To resolve 2-Chloro Clomiphene from Clomiphene Citrate to ensure drug purity. This protocol is based on EP/USP impurity profiling standards.

- Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase A: Phosphate Buffer pH 3.0.
- Mobile Phase B: Acetonitrile.
- Gradient:
  - 0 min: 80% A / 20% B
  - 30 min: 20% A / 80% B (Linear ramp)
- Detection: UV at 233 nm and 290 nm.
- Performance Criteria:
  - Clomiphene Retention Time (RT): ~12-14 min.
  - 2-Chloro Clomiphene (Impurity G) RRT: Typically elutes after Clomiphene (RRT ~1.2 - 1.3) due to higher lipophilicity (extra Cl atom).
  - Resolution (Rs): Must be > 1.5.

## Protocol B: In Vitro Estrogen Receptor Binding Assay (Potency Assessment)

Objective: To determine the Relative Binding Affinity (RBA) of the 2-Chloro analog vs. the API.

- Reagents: Recombinant Human ER  
Ligand Binding Domain, Fluorescent Estradiol tracer, Test Compounds (Clomiphene, 2-Chloro Clomiphene).
- Preparation: Dissolve compounds in DMSO (10 mM stock). Serial dilute (1 nM to 10  $\mu$ M).

- Incubation:
  - Mix ER  
  
(5 nM) with Tracer (1 nM) in assay buffer.
  - Add 5  $\mu$ L of test compound dilution.
  - Incubate for 2 hours at 4°C to reach equilibrium.
- Measurement: Fluorescence Polarization (FP). High polarization = Bound Tracer. Low polarization = Displaced Tracer.
- Calculation:
  - Plot % Bound vs. Log[Concentration].
  - Calculate IC50 for both compounds.
  - Logic: If IC50(2-Chloro) > IC50(Clomiphene), the impurity is less potent.

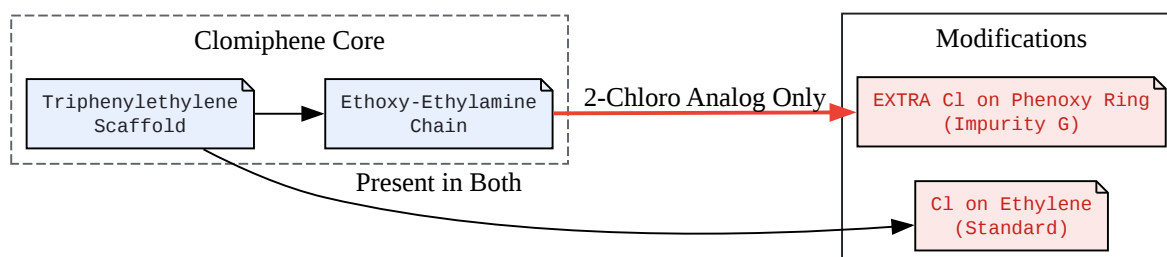
## Analytical Data Summary

The following table summarizes the expected physicochemical differences critical for researchers handling these compounds.

Parameter	Clomiphene Citrate	2-Chloro Clomiphene (Impurity G)
Molecular Weight	598.09 g/mol (Salt)	440.4 g/mol (Free Base)
Lipophilicity (LogP)	-6.0 (Base)	-6.7 (Predicted)
Solubility	Soluble in Methanol, Water (slightly)	Soluble in DMSO, DCM; Insoluble in Water
UV Max	233 nm, 290 nm	235 nm, 292 nm (Bathochromic shift likely)
Regulatory Limit	N/A (API)	< 0.15% (ICH Q3A)

## Visualizing the Structural Difference

Understanding the "2-Chloro" position is vital for explaining the potency drop.



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Caption: Structural divergence showing the additional chlorination point on the phenoxy ring in the 2-Chloro analog.

## References

- European Pharmacopoeia (Ph. Eur.). Clomifene Citrate Monograph 0993. (Defines Impurity G/2-Chloro Clomiphene specifications).
- CymitQuimica. 2-Chloro Clomiphene Citrate (E/Z Mixture) Reference Standard Data. (Source for CAS 1795130-18-5 and chemical identity).
- Jordan, V. C. (1984). Biochemical pharmacology of antiestrogen action. *Pharmacological Reviews*. (Foundational SAR for triphenylethylene SERMs).
- ICH Guidelines. Impurities in New Drug Substances Q3A(R2). (Regulatory limits for analogs like 2-Chloro Clomiphene).<sup>[1][2]</sup>
- Simson Pharma. Certificate of Analysis: 2-Chloro Clomiphene Citrate. (Confirmation of structure and impurity status).

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## Sources

- [1. Hormones in Recombinant Proteins | CymitQuimica \[cymitquimica.com\]](#)
- [2. Hormones in Recombinant Proteins | CymitQuimica \[cymitquimica.com\]](#)
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